molecular formula C12H10ClN3O2S B3002284 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-77-6

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B3002284
CAS RN: 866013-77-6
M. Wt: 295.74
InChI Key: ZGVRXKJJERXHFN-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have applications in various fields such as medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the construction of the thiadiazole ring followed by various functionalization reactions. In the case of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized using efficient methodologies. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved by exploiting the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety . This suggests that a similar approach could be used for the synthesis of the compound , possibly involving the functionalization of the thiadiazole ring with the appropriate chloro and oxopropyl groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of the thiadiazole ring, which imparts unique electronic and steric properties to the molecule. Spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra are typically used to characterize these compounds . These techniques would provide detailed information about the molecular structure of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, including the positions of the substituents and the nature of the functional groups attached to the thiadiazole ring.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of the cyanomethylene group in similar compounds has been exploited to construct new heterocycles . The chemical reactivity of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide would likely be influenced by the chloro substituent and the oxopropyl group, which could undergo reactions such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for their practical applications. The presence of different substituents can significantly alter these properties. For example, the introduction of chloro groups can increase the compound's lipophilicity, potentially affecting its biological activity . The specific physical and chemical properties of 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide would need to be determined experimentally.

Scientific Research Applications

Synthesis and Precursor Role

  • Compounds containing thiadiazole moieties, similar to 3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, have been synthesized for various applications. For instance, Mohamed et al. (2020) reported the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, used as a precursor for novel heterocyclic compounds with insecticidal activity (Mohamed et al., 2020).
  • Similarly, compounds with a 1,3,4-thiadiazole amide moiety, like the one , have been synthesized and shown to possess nematocidal activities against Bursaphelenchus xylophilus (Liu et al., 2022).

Insecticidal and Nematocidal Activities

  • Research by Mohamed et al. (2020) found that certain synthesized compounds with a thiadiazole moiety demonstrated significant insecticidal activity against the cotton leaf worm (Mohamed et al., 2020).
  • Liu et al. (2022) reported that derivatives of 1,2,4-oxadiazole with a 1,3,4-thiadiazole amide group exhibited notable nematocidal activity, indicating potential applications in pest control (Liu et al., 2022).

Anticancer Properties

  • Compounds with a thiadiazole structure have been evaluated for anticancer activities. For example, Tiwari et al. (2017) found that synthesized compounds with a thiadiazole scaffold showed promising anticancer activity against human cancer cell lines (Tiwari et al., 2017).

properties

IUPAC Name

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c1-7(17)5-10-14-12(19-16-10)15-11(18)8-3-2-4-9(13)6-8/h2-4,6H,5H2,1H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVRXKJJERXHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

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